molecular formula C24H24N2O4 B270612 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

Katalognummer B270612
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MIZUGMJXCMDSIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Wirkmechanismus

The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide involves the inhibition of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ. N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can modulate various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can reduce tumor growth and metastasis in animal models of cancer. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action is well understood. In addition, various assays and animal models have been developed to study the effects of this compound in vitro and in vivo. However, there are also some limitations to the use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in some assays. In addition, the toxicity and pharmacokinetics of this compound in humans are not well understood, which can limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide. One potential direction is the development of more potent and selective N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ inhibitors based on the structure of this compound. Another direction is the study of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. In addition, the development of new assays and animal models to study the effects of this compound can provide further insights into its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide involves several steps, including the condensation of 3-aminophenyl-isoindoline-1,3-dione with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, which plays a critical role in the pathogenesis of these diseases. By inhibiting N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation.

Eigenschaften

Produktname

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N2O4/c1-28-21-13-23(30-3)22(29-2)12-20(21)24(27)25-18-9-6-10-19(11-18)26-14-16-7-4-5-8-17(16)15-26/h4-13H,14-15H2,1-3H3,(H,25,27)

InChI-Schlüssel

MIZUGMJXCMDSIR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC(=C2)N3CC4=CC=CC=C4C3)OC)OC

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)N3CC4=CC=CC=C4C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.